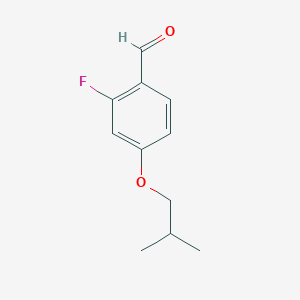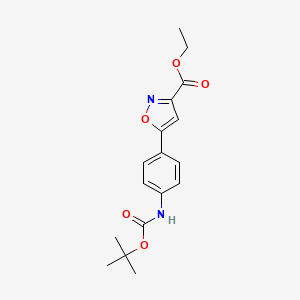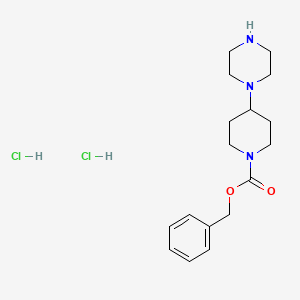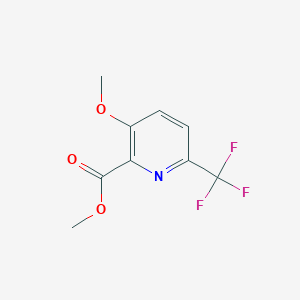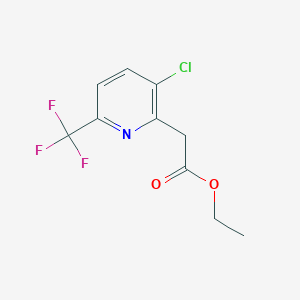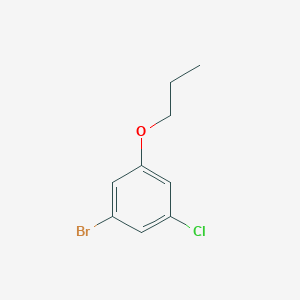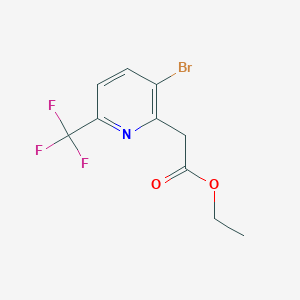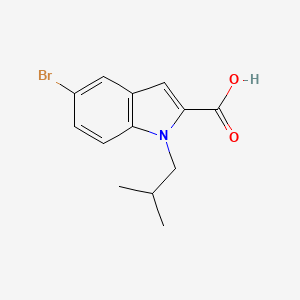
5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine
Vue d'ensemble
Description
5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a pyridine ring
Applications De Recherche Scientifique
5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Orientations Futures
Mécanisme D'action
Target of action
The compound belongs to the class of organic compounds known as pyridines and derivatives . These are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle, with five carbon atoms and one nitrogen atom .
Mode of action
The mode of action of pyridine derivatives can vary widely depending on the specific compound and its functional groups. They can interact with various biological targets such as enzymes, receptors, or DNA, leading to different biological effects .
Biochemical pathways
Pyridine derivatives can be involved in various biochemical pathways. For example, they can act as inhibitors or activators of enzymes, modulate receptor activity, or interfere with DNA synthesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyridine derivatives can also vary widely. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its pharmacokinetic properties .
Result of action
The molecular and cellular effects of pyridine derivatives depend on their specific targets and mode of action. They can lead to changes in cell signaling, gene expression, or cell viability .
Action environment
The action of pyridine derivatives can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and interactions with its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine typically involves the following steps:
Nucleophilic Acyl Substitution: This step involves the reaction of a suitable pyridine derivative with a brominating agent to introduce the bromine atom at the 5-position.
Cyclization: The intermediate product undergoes cyclization to form the pyridine ring structure.
Substitution Reaction:
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to remove the bromine or chlorine substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but lacks the 4-chloro-phenyl group.
6-Bromo-2-aminopyridine: Similar but lacks the 4-chloro-phenyl group and has an amino group at the 2-position.
Uniqueness
5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine is unique due to the presence of both bromine and chlorine substituents, as well as the 4-chloro-phenyl group. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
5-bromo-6-(4-chlorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c12-9-5-6-10(14)15-11(9)7-1-3-8(13)4-2-7/h1-6H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTDOHKUOIPFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=N2)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


